molecular formula C28H27F6N3O5 B565770 (R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate CAS No. 1227260-97-0

(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate

Katalognummer B565770
CAS-Nummer: 1227260-97-0
Molekulargewicht: 599.53
InChI-Schlüssel: YDTAZUGGIZWHTK-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including carbamate groups, a benzyl group substituted with two trifluoromethyl groups, and a tetrahydrobenzoazepine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its IUPAC name. The presence of stereochemistry is indicated by the “®” prefix in the name, which means the compound has a specific three-dimensional arrangement of the atoms .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the carbamate groups could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl groups in the compound could increase its lipophilicity, which could affect its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Compounds Development The compound has been utilized in the development and synthesis of various organic compounds. For instance, Larin et al. (2014) detailed the synthesis of new aminocyclitols, showcasing the compound's role in the creation of new pseudosaccharides with potential applications in medicinal chemistry (Larin, Kochubei, & Atroshchenko, 2014). Similarly, Boeglin, Bonnet, & Hibert (2007) developed a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives, highlighting the compound's significance in creating G-protein coupled receptor-targeted scaffolds (Boeglin, Bonnet, & Hibert, 2007).

Structural and Functional Analysis The compound has been instrumental in understanding structural and functional properties of organic molecules. Xia, Chen, & Yu (2013) utilized it to isolate and identify the N-substituted regioisomer of besifloxacin, providing insights into the structural aspects of pharmaceutical compounds (Xia, Chen, & Yu, 2013). Additionally, Pryjomska-Ray et al. (2018) examined the redox properties of metal complexes involving similar compounds, thereby contributing to the understanding of electron transfer mechanisms in chemical systems (Pryjomska-Ray et al., 2018).

Catalysis and Reaction Mechanism Studies The compound has been applied in the field of catalysis and reaction mechanisms. For example, Imamoto et al. (2012) studied the use of enantiomers of similar compounds in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the compound's utility in asymmetric synthesis and catalysis (Imamoto et al., 2012).

Hydrogen Bond Analysis and Molecular Architecture Das et al. (2016) explored the molecular structure and hydrogen bonding of carbamate derivatives, indicating the compound's relevance in understanding molecular interactions and the assembly of complex molecular architectures (Das et al., 2016).

Eigenschaften

IUPAC Name

tert-butyl N-[1-[[(3R)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl]carbamoyl]cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F6N3O5/c1-25(2,3)42-24(41)36-26(8-9-26)23(40)35-19-13-21(38)18-6-4-5-7-20(18)37(22(19)39)14-15-10-16(27(29,30)31)12-17(11-15)28(32,33)34/h4-7,10-12,19H,8-9,13-14H2,1-3H3,(H,35,40)(H,36,41)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTAZUGGIZWHTK-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)NC2CC(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)N[C@@H]2CC(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F6N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.